2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile, also known as MTIP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of isonicotinonitriles and has shown promising results in various scientific studies.
Scientific Research Applications
- Gulsory and Guzeldemirci (2007) synthesized a series of [6-(4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on three human tumor cell lines. Notably, this compound demonstrated potent effects against prostate cancer cells .
- Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Investigating the potential of our compound in combating tuberculosis is crucial for global health .
- A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide derivatives were synthesized. These compounds exhibited antimicrobial activity, suggesting their potential as agents against bacterial and fungal infections .
Antitumor and Cytotoxic Activity
Anti-Tubercular Activity
Antimicrobial Properties
Mechanism of Action
properties
IUPAC Name |
2-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-19-14(10-23-11)16(21)20-6-2-3-13(9-20)22-15-7-12(8-17)4-5-18-15/h4-5,7,10,13H,2-3,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEMFWYLDJLGGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile |
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